4-溴-1-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}-1H-吡唑
描述
“4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” is a heteroaryl halide and a pyrazole derivative . It’s reported to react with titanium tetrachloride to afford binary adducts .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been discussed . Another study discusses the discovery of pyrazolo[3,4-d]pyrimidine and its applications .Molecular Structure Analysis
While specific molecular structure analysis for “4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” is not available, related compounds such as 1H-pyrazolo[3,4-b]pyridine have been synthesized and their structures analyzed .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the mutagenicity of 4-bromopyrazole has been tested using the L-arabinose forward mutation assay of Salmonella typhimurium .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-Bromo-1-methyl-1H-pyrazole, include a refractive index of n20/D 1.531, boiling point of 185-188 °C/760 mmHg, and a density of 1.558 g/mL at 25 °C .科学研究应用
癌症研究:CDK2 抑制
该化合物已被确定为细胞周期蛋白依赖性激酶 2 (CDK2) 的潜在抑制剂,CDK2 是一种参与细胞周期调节的关键蛋白。抑制 CDK2 是癌症治疗的一种很有前景的策略,因为它可以阻止肿瘤细胞的增殖。 该化合物的最新衍生物已显示出对 CDK2 的显着抑制活性,其中一些衍生物对包括 MCF-7 和 HCT-116 在内的各种癌细胞系显示出优异的细胞毒活性 .
抗癌活性:衍生物的合成
该化合物的衍生物已在体外和体内合成并评估其抗癌活性。一些衍生物已显示出对测试的癌细胞系具有良好的细胞毒性,某些化合物表现出比阿霉素等标准药物更好的细胞毒性。 这些衍生物还被证明可以抑制癌细胞的细胞周期进程并诱导癌细胞凋亡 .
药物开发:药物合成
该化合物中的吡唑并[3,4-d]嘧啶骨架是药物合成中宝贵的中间体。 它已被用来创建各种生物活性化合物,包括具有潜在治疗应用的抑制剂 .
材料科学:配合物的形成
在材料科学中,该化合物已用于制备固态六配位配合物。 这些配合物在各种领域都有应用,包括催化和具有特定磁性或电子特性的材料 .
生物化学:酶抑制活性
该化合物的衍生物已显示出酶抑制活性,特别是针对 CDK2/细胞周期蛋白 A2。 这种活性对于开发治疗细胞周期失调是病因的疾病的新疗法至关重要 .
分子生物学:细胞周期和凋亡研究
在分子生物学中,该化合物在研究细胞内的细胞周期进程和凋亡诱导方面发挥了重要作用。 了解这些过程对于开发控制癌症和其他以异常细胞生长为特征的疾病的策略至关重要 .
有机化学:合成用途
该化合物在有机化学中用作通用的合成中间体。 它的结构变体已被用来合成具有多种合成、生物和光物理性质的更复杂的结构 .
光物理性质:发光材料
包括该化合物在内的吡唑衍生物已显示出优异的光物理性质。 这些性质正在被探索用于开发发光材料和器件,这些材料和器件在显示器和照明技术中都有应用 .
安全和危害
未来方向
The future directions for “4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” and similar compounds could involve their use in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . They may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
作用机制
Target of Action
The primary target of the compound, also known as 4-(4-bromopyrazol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells . The compound’s interaction with CDK2 is so significant that it has been classified as a novel CDK2 inhibitor .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death or apoptosis . This makes the compound particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
属性
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN6/c1-15-8-7(3-13-15)9(12-5-11-8)16-4-6(10)2-14-16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIRUNNCFNFKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。